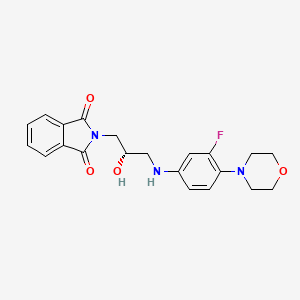

N-(3-Phthalimido-2-(S)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline

Description

N-(3-Phthalimido-2-(S)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline is a stereoisomer of the R-configuration compound (CAS: 874340-08-6), which serves as a critical intermediate in the synthesis of Linezolid, a potent oxazolidinone-class antibiotic . The S-isomer (CAS: TRC-P384805) shares the molecular formula C₂₁H₂₂FN₃O₄ and molecular weight 399.42 g/mol, but differs in the stereochemistry of the hydroxypropyl group . Its structure features:

- A phthalimide moiety (isoindole-1,3-dione) linked to a hydroxypropyl chain.

- A 3-fluoro-4-morpholinyl substituent on the aniline ring.

This compound is typically synthesized via stereoselective reactions involving S-epichlorohydrin and 3-fluoro-4-morpholinylaniline, followed by phthalimide conjugation .

Properties

Molecular Formula |

C21H22FN3O4 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

2-[(2S)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione |

InChI |

InChI=1S/C21H22FN3O4/c22-18-11-14(5-6-19(18)24-7-9-29-10-8-24)23-12-15(26)13-25-20(27)16-3-1-2-4-17(16)21(25)28/h1-6,11,15,23,26H,7-10,12-13H2/t15-/m0/s1 |

InChI Key |

UVDYUDNYSNKZRV-HNNXBMFYSA-N |

Isomeric SMILES |

C1COCCN1C2=C(C=C(C=C2)NC[C@@H](CN3C(=O)C4=CC=CC=C4C3=O)O)F |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the phthalimide core. One common approach is the condensation of phthalic acid or its derivatives with appropriate amines under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium(VI) compounds can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms or cellular processes.

Medicine: This compound has potential applications in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific diseases. Its structural features may allow it to interact with biological targets, leading to therapeutic effects.

Industry: In the chemical industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

N-(3-Phthalimido-2-(R)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline (CAS: 874340-08-6)

- Key Differences: Stereochemistry: The R-configuration at the hydroxypropyl group distinguishes it from the S-isomer. Synthesis: Uses R-epichlorohydrin in the initial step, leading to divergent stereochemical outcomes . Applications: Direct intermediate in Linezolid production .

3-Chloro-N-phenyl-phthalimide (CAS: N/A)

- Structural Contrasts :

- Replaces the 3-fluoro-4-morpholinyl group with a chloro substituent.

- Lacks the hydroxypropyl linker, making it simpler but less pharmaceutically relevant.

- Applications : Used in polymer synthesis (e.g., polyimides) rather than drug development .

Pharmacological Analogues

Linezolid (CAS: 165800-03-3)

- Relationship : The R-isomer (CAS: 874340-08-6) is a precursor in Linezolid synthesis via sequential carbonylation, phthalimide conjugation, and hydrazine cleavage .

- Functional Differences: Linezolid contains an oxazolidinone ring instead of the hydroxypropyl-phthalimide group. Exhibits broad-spectrum antibacterial activity, while the target compound lacks direct therapeutic use.

Physicochemical Properties

Toxicological Profiles

- R-Isomer: No acute toxicity or carcinogenicity reported, though chronic exposure risks are unstudied .

- S-Isomer: Limited data; requires further toxicokinetic studies for hazard assessment.

Biological Activity

N-(3-Phthalimido-2-(S)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

- Molecular Formula : C21H22FN3O4

- Molecular Weight : 399.416 g/mol

- IUPAC Name : 2-[(2S)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione

- Chemical Structure : The compound features a phthalimido group, a hydroxypropyl chain, and a morpholine moiety, contributing to its diverse biological interactions.

The biological activity of this compound is primarily linked to its role as an inhibitor of various enzymes and receptors involved in cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially acting against various bacterial strains. Its structural components may enhance its interaction with bacterial cell membranes or inhibit specific metabolic pathways crucial for bacterial survival.

- Cytotoxicity : In vitro cytotoxicity assays have indicated that the compound can induce apoptosis in cancer cell lines. This is particularly relevant for its potential use in oncology, where it may serve as a lead compound for further development.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of derivatives related to this compound, it was found that modifications in the molecular structure significantly affected the potency against Staphylococcus aureus and Escherichia coli. The presence of the fluorine atom was crucial for enhancing antibacterial activity, likely due to increased lipophilicity and membrane permeability.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 100 to 200 µM. These results indicate a promising cytotoxic profile, warranting further investigation into its mechanisms of action and potential as a chemotherapeutic agent.

Q & A

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

The compound has a molecular formula C₂₁H₂₂FN₃O₄ and molecular weight 399.42 g/mol . Its melting point is 155–156°C , but other properties (e.g., solubility, logP) are unspecified, requiring empirical determination. For experimental design:

- Solubility testing : Use solvents like DMSO, methanol, or aqueous buffers (pH 7.4) to identify optimal conditions for biological assays.

- Stability studies : Monitor degradation under varying temperatures, light, and pH using HPLC or LC-MS .

Q. How can researchers validate the stereochemical purity of the (S)-hydroxypropyl group?

The compound’s stereochemistry is critical for bioactivity. Methods include:

- Chiral HPLC : Compare retention times with R-enantiomer standards (e.g., references an R-configuration variant) .

- Optical rotation : Measure specific rotation ([α]D) and cross-reference with literature for S-configuration analogs .

- X-ray crystallography : Resolve crystal structures if single crystals are obtainable .

Q. What safety precautions are necessary given incomplete toxicological data?

The SDS notes missing acute toxicity and environmental impact data . Recommended protocols:

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Engineering controls : Conduct reactions in fume hoods with HEPA filters to minimize inhalation risks .

- Waste disposal : Follow institutional guidelines for halogenated/organic waste due to potential bioaccumulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between enantiomers?

and describe R- and S-enantiomers. To address enantiomeric effects:

- Comparative bioassays : Test both enantiomers in parallel (e.g., in vitro cytotoxicity on cancer cell lines) using MTT assays.

- Molecular docking : Simulate binding affinities to targets like kinases or receptors using software (AutoDock, Schrödinger) to identify stereospecific interactions .

- Metabolic profiling : Use liver microsomes to assess enantiomer-specific metabolism and stability .

Q. What methodologies are suitable for elucidating the compound’s mechanism of action in anticancer studies?

Similar morpholine-aniline derivatives show anticancer potential . Approaches include:

- Kinase inhibition assays : Screen against a panel of kinases (e.g., PI3K, mTOR) using fluorescence polarization .

- Apoptosis assays : Measure caspase-3/7 activation via luminescent substrates in treated cells.

- Transcriptomic profiling : Perform RNA-seq to identify differentially expressed genes/pathways post-treatment .

Q. How can researchers address gaps in ecotoxicological data for environmental risk assessment?

No ecotoxicity data are available . Mitigation strategies:

- Daphnia magna acute toxicity tests : Expose to compound concentrations (0.1–100 mg/L) and monitor mortality/immobilization over 48 hours.

- Algal growth inhibition : Assess effects on Chlorella vulgaris biomass using OECD 201 guidelines.

- QSAR modeling : Predict biodegradation and toxicity endpoints using tools like ECOSAR .

Methodological Considerations

Q. What analytical techniques are recommended for purity assessment and impurity profiling?

Q. How should researchers optimize synthetic routes for scalability and yield?

A related compound () was synthesized via epichlorohydrin coupling. Adaptations for this compound:

- Catalyst screening : Test bases (e.g., K₂CO₃, Et₃N) to improve coupling efficiency of the hydroxypropyl-phthalimido moiety.

- Flow chemistry : Explore continuous flow reactors to enhance reproducibility and reduce reaction times .

- DoE (Design of Experiments) : Use software (JMP, Minitab) to optimize temperature, solvent, and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.